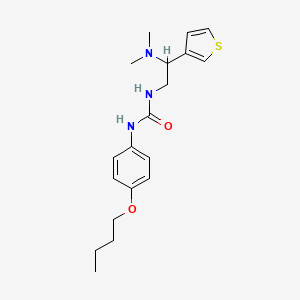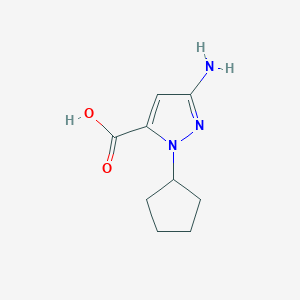![molecular formula C20H19N3O3S B2493854 2-(3-methoxyphenoxy)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 893930-47-7](/img/structure/B2493854.png)
2-(3-methoxyphenoxy)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar complex molecules often involves multi-step chemical reactions. For example, a series of indenopyrazoles was synthesized from corresponding indanones and phenyl isothiocyanates, demonstrating the intricate steps involved in producing such compounds, which likely applies to our compound of interest as well (Minegishi et al., 2015). Another study highlighted the synthesis of pyrazole-acetamide derivatives, underlining the critical role of specific functional groups and molecular frameworks in achieving desired chemical characteristics (Chkirate et al., 2019).
Molecular Structure Analysis
Molecular docking and quantum chemical calculations can provide insights into the molecular structure and potential interaction sites of compounds. For instance, the molecular structure and spectroscopic data of a related compound were obtained using DFT calculations, offering valuable information on molecular parameters such as bond lengths and angles, which are crucial for understanding the chemical behavior of the compound (Viji et al., 2020).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds can be complex and multifaceted. A study on certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives demonstrated the influence of different aryloxy groups on anticancer activity, highlighting the compound's reactivity and potential biological applications (Al-Sanea et al., 2020).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystal structure, are essential for their practical applications. The synthesis and evaluation of N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety as selective β3-adrenergic receptor agonists provide an example of how physical properties can influence biological activity (Maruyama et al., 2012).
Chemical Properties Analysis
The chemical properties, such as reactivity with other molecules, stability under various conditions, and the ability to undergo specific reactions, are critical for determining the compound's applications. For instance, the novel synthesis approach of a pyrazoline derivative using sodium impregnated on activated chicken eggshells as a catalyst illustrates innovative methods to manipulate chemical properties for desired outcomes (Mardiana et al., 2017).
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Coordination Chemistry
Research has been dedicated to the synthesis and characterization of novel coordination complexes constructed from pyrazole-acetamide derivatives. These studies demonstrate the impact of hydrogen bonding on self-assembly processes, highlighting the significance of pyrazole-acetamide structures in developing complex geometries with potential applications in molecular engineering and nanotechnology (Chkirate et al., 2019).
Biological Activity
Several studies have focused on the biological activities of pyrazole-acetamide derivatives, indicating their potential in therapeutic applications. For instance, derivatives have been evaluated for their agonistic activity against human β3-adrenergic receptors, showcasing their relevance in treating obesity and type 2 diabetes (Maruyama et al., 2012). Furthermore, the computational and pharmacological evaluation of heterocyclic derivatives, including pyrazole and oxadiazole, has revealed significant findings in toxicity assessment, tumor inhibition, and antioxidant, analgesic, and anti-inflammatory actions (Faheem, 2018).
Material Science and Corrosion Inhibition
The potential role of pyrazoline derivatives in corrosion inhibition of mild steel in hydrochloric acid solution has been explored through experimental and computational studies. This research provides insights into the mechanisms of corrosion protection, emphasizing the practical applications of these compounds in industrial settings (Lgaz et al., 2020).
Eigenschaften
IUPAC Name |
2-(3-methoxyphenoxy)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-25-15-8-5-9-16(10-15)26-11-19(24)21-20-17-12-27-13-18(17)22-23(20)14-6-3-2-4-7-14/h2-10H,11-13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYQASFMLVQLFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2493771.png)


![8-(4-Methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2493779.png)
![2-({[3-(3-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2493781.png)


![4-fluoro-N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2493786.png)

![1-[(2R,4r,6S)-2,6-dimethyloxan-4-yl]propan-1-one, cis](/img/structure/B2493788.png)
![4-[(6-Methoxypyrimidin-4-yl)amino]-N-phenylpiperidine-1-carboxamide](/img/structure/B2493790.png)


![(2Z)-7-hydroxy-2-{[3-(propan-2-yl)phenyl]imino}-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2493793.png)